![molecular formula C22H21FN2O4S B2713089 2-fluoro-N-(4-methoxyphenyl)-5-(N-phenethylsulfamoyl)benzamide CAS No. 451482-49-8](/img/structure/B2713089.png)
2-fluoro-N-(4-methoxyphenyl)-5-(N-phenethylsulfamoyl)benzamide
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Description
2-fluoro-N-(4-methoxyphenyl)-5-(N-phenethylsulfamoyl)benzamide, also known as Compound 25, is a small molecule inhibitor of the protein kinase B-Raf. This compound has been the subject of extensive research due to its potential as a therapeutic agent for the treatment of cancer.
Scientific Research Applications
Molecular Imaging Probes
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a related compound, serves as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. Utilized in conjunction with positron emission tomography (PET), it quantifies 5-HT(1A) receptor densities in Alzheimer's disease, providing insights into the neurobiological underpinnings of psychiatric and neurological disorders (Kepe et al., 2006).
Electroactive Materials
The synthesis of electroactive polyamides containing bis(diphenylamino)-fluorene units, derived from a related diamine and dicarboxylic acids, highlights the potential of fluoro-containing compounds in creating materials with excellent solubility, thermal stability, and electrochromic characteristics. These materials exhibit reversible multicolor electrochromic properties and strong fluorescence, useful in electronic and optoelectronic devices (Sun et al., 2016).
Novel Pharmaceuticals
Fluorine-containing benzamide analogs have been investigated as ligands for PET imaging of the sigma-2 receptor status in solid tumors. The study of these compounds, including their synthesis, evaluation, and biodistribution, contributes to the development of diagnostic tools for cancer (Tu et al., 2007). Additionally, the exploration of fluorinated derivatives of WAY 100635 for the development of 5-HT1A antagonists showcases the application in creating novel neuroleptic drugs, providing insights into receptor binding and the development of psychiatric treatments (Lang et al., 1999).
properties
IUPAC Name |
2-fluoro-N-(4-methoxyphenyl)-5-(2-phenylethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-29-18-9-7-17(8-10-18)25-22(26)20-15-19(11-12-21(20)23)30(27,28)24-14-13-16-5-3-2-4-6-16/h2-12,15,24H,13-14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLTFRUGBHFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methoxyphenyl)-5-(N-phenethylsulfamoyl)benzamide |
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